2-(ethylamino)propane-1,3-diol
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Overview
Description
2-(ethylamino)propane-1,3-diol is a chemical compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . It is characterized by the presence of an ethylamino group attached to a propane-1,3-diol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)propane-1,3-diol typically involves the reaction of glycidol with ethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Glycidol+Ethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(ethylamino)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The diol moiety may also play a role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Methylamino-1,2-propanediol: This compound has a similar structure but with a methylamino group instead of an ethylamino group.
3-Dimethylamino-1,2-propanediol: This compound features a dimethylamino group, offering different reactivity and properties.
Uniqueness
2-(ethylamino)propane-1,3-diol is unique due to its specific combination of an ethylamino group and a propane-1,3-diol backbone. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
78531-44-9 |
---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-(ethylamino)propane-1,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-2-6-5(3-7)4-8/h5-8H,2-4H2,1H3 |
InChI Key |
GWMADSUQNXLNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
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